2-(2,6-Dinitrophenyl)acetonitrile

Übersicht

Beschreibung

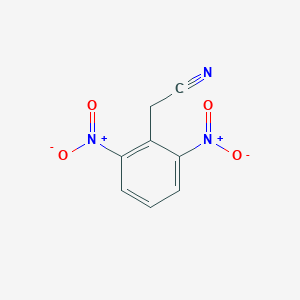

2-(2,6-Dinitrophenyl)acetonitrile: is an organic compound with the molecular formula C8H5N3O4. It is characterized by the presence of a dinitrophenyl group attached to an acetonitrile moiety. This compound is known for its yellow crystalline appearance and is primarily used in organic synthesis and analytical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2,6-Dinitrophenyl)acetonitrile can be synthesized through the reaction of 1,3-dinitrobenzene with iodoacetonitrile. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,6-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Bases like potassium carbonate or sodium hydroxide are often employed.

Major Products:

Reduction: Reduction of the nitro groups yields 2-(2,6-diaminophenyl)acetonitrile.

Oxidation: Oxidation can lead to the formation of dinitrophenyl derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1.1. Synthetic Applications

2-(2,6-Dinitrophenyl)acetonitrile is often utilized as a precursor in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions and can be used to create derivatives that are valuable in pharmaceuticals and agrochemicals.

- Example Reaction : The compound can be reacted with amines to form substituted acetamides, which are important intermediates in drug synthesis.

1.2. Case Study: Reaction with Amines

A study demonstrated the reaction of this compound with various amines under controlled conditions to yield different acetamide derivatives. The reaction was monitored using spectroscopic techniques, confirming the formation of products with high yields.

Biological Applications

2.1. Fluorescent Probes

The compound has been explored as a component in fluorescent probes for detecting hydrogen sulfide (H₂S) in biological systems. The dinitrophenyl group enhances the probe's sensitivity and selectivity.

- Fluorescence Response : The thiolysis reaction involving H₂S leads to a measurable change in fluorescence intensity, allowing for real-time monitoring of H₂S levels in cells and tissues.

| Probe Type | Detection Limit | Application Area |

|---|---|---|

| Dinitrophenyl-based | 76 nM | Food safety monitoring |

| Dinitrophenyl-based | 1.27 µM | Biological assays |

2.2. Case Study: H₂S Detection in Food

Research has shown that fluorescent probes based on this compound can detect H₂S in food products such as meat and fish with high sensitivity, which is crucial for ensuring food safety.

Environmental Applications

3.1. Environmental Monitoring

The compound is also used in environmental chemistry for monitoring pollutants. Its ability to form stable complexes with various analytes makes it suitable for developing reference standards for analytical methods.

- Example Application : this compound has been utilized as a standard reference material for the quantification of dinitrophenol derivatives in environmental samples.

Material Science Applications

4.1. Polymer Chemistry

In materials science, this compound has been employed as a building block for synthesizing polymers with specific functionalities.

- Polymerization Studies : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of 2-(2,6-dinitrophenyl)acetonitrile involves its interaction with biological molecules:

Molecular Targets: The compound can interact with nucleophiles such as amines and thiols, forming covalent bonds.

Pathways Involved: The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

Meptyldinocap: A fungicide with a similar dinitrophenyl structure.

Uniqueness: 2-(2,6-Dinitrophenyl)acetonitrile is unique due to its specific combination of a dinitrophenyl group with an acetonitrile moiety, which imparts distinct chemical reactivity and biological activity. Its applications in organic synthesis and analytical chemistry, along with its potential therapeutic properties, distinguish it from other dinitrophenyl compounds.

Biologische Aktivität

2-(2,6-Dinitrophenyl)acetonitrile (CAS No. 155593-11-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The chemical structure of this compound features a dinitrophenyl group attached to an acetonitrile moiety, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate ROS levels, potentially leading to oxidative stress in cells.

- Cell Signaling Pathways : The compound may influence key signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures possess antimicrobial properties against various pathogens.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various nitro-substituted compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxicity of this compound revealed that it induces apoptosis in HeLa cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, concluding that the compound activates caspase pathways leading to programmed cell death.

Case Study 3: Neuroprotective Mechanisms

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, this compound was found to reduce ROS levels significantly. This effect correlated with increased cell survival rates and decreased markers of oxidative damage.

Eigenschaften

IUPAC Name |

2-(2,6-dinitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPGEIPZSVWRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.